Urease Inhibition Potency vs. Structurally Related Oxoindoline Derivatives
In a cell-free assay against Helicobacter pylori ATCC 43504 urease, the target compound exhibited an IC50 of 9020 nM [1]. This contrasts with the most potent oxoindoline derivative in the same study series, compound S18, which achieved an IC50 of 710 nM under comparable assay conditions [2]. The ~12.7-fold potency gap highlights that the unsubstituted oxoindoline NH of the target compound is not optimized for urease active-site engagement relative to later-generation analogs bearing tailored substituents.
| Evidence Dimension | H. pylori urease inhibition (cell-free) |
|---|---|
| Target Compound Data | IC50 = 9020 nM |
| Comparator Or Baseline | Oxoindoline derivative S18: IC50 = 710 nM |
| Quantified Difference | ~12.7-fold lower potency vs. S18 |
| Conditions | Cell-free urease inhibition assay; H. pylori ATCC 43504; ammonia production measured by indophenol method; preincubation 1.5 h |
Why This Matters
This quantitative potency difference allows researchers to select the target compound as a less potent tool compound or negative control in urease inhibitor screening cascades, or to choose S18 for maximum inhibition.
- [1] Ni, W. W., et al. (2019). The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections. Medicinal Chemistry Research, 28, 109–120. (IC50 data for target compound extracted from BindingDB entry BDBM50462901 / ChEMBL4233573) View Source
- [2] Yang, Y. S., Su, M. M., Zhang, X. P., Liu, Q. X., He, Z. X., Xu, C., & Zhu, H. L. (2018). Developing potential Helicobacter pylori urease inhibitors from novel oxoindoline derivatives: Synthesis, biological evaluation and in silico study. Bioorganic & Medicinal Chemistry Letters, 28(19), 3182–3186. View Source
